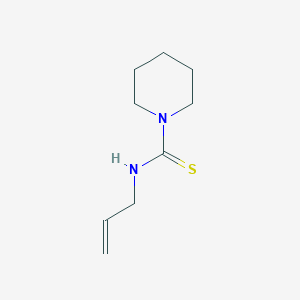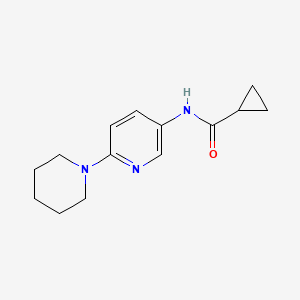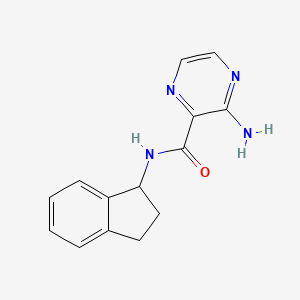
N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. The compound is commonly referred to as PPC or ML277 and is classified as a selective activator of the KCNQ1 potassium channel. The KCNQ1 channel plays a crucial role in regulating the electrical activity of cells, making it a promising target for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide involves its binding to the KCNQ1 potassium channel. The compound binds to a specific site on the channel, causing it to open and allowing potassium ions to flow out of the cell. This results in hyperpolarization of the cell membrane and a decrease in excitability, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its activation of the KCNQ1 potassium channel. This activation leads to hyperpolarization of the cell membrane, which can have various effects depending on the cell type and tissue. In cardiac cells, for example, hyperpolarization can prolong the action potential duration and reduce the risk of arrhythmias. In neurons, hyperpolarization can reduce excitability and prevent seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide in lab experiments is its selectivity for the KCNQ1 potassium channel. This allows researchers to specifically target this channel and study its effects without interfering with other channels or receptors. However, one limitation is the lack of information on the compound's pharmacokinetics and toxicity, which can affect its suitability for in vivo studies.
Zukünftige Richtungen
There are several future directions for research on N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Another direction is the study of the compound's effects on different cell types and tissues, including its potential therapeutic applications in diseases such as cancer and diabetes. Finally, research on the compound's pharmacokinetics and toxicity is needed to determine its suitability for clinical use.
Synthesemethoden
The synthesis of N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide involves several steps. The starting material is cyclobutanecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminopyridine to form the intermediate product. Finally, the intermediate is reacted with piperidine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent activator of the KCNQ1 potassium channel, which is involved in regulating the electrical activity of cells. This makes it a promising target for the development of new drugs for the treatment of various diseases, including arrhythmias, epilepsy, and hypertension.
Eigenschaften
IUPAC Name |
N-(6-piperidin-1-ylpyridin-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(12-5-4-6-12)17-13-7-8-14(16-11-13)18-9-2-1-3-10-18/h7-8,11-12H,1-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVYYHCUUWWNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)



![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)




![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)